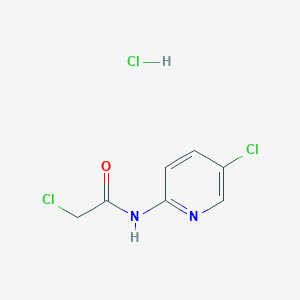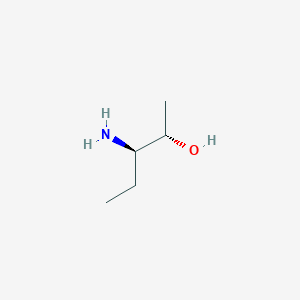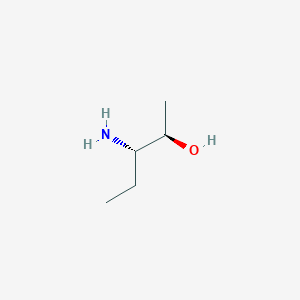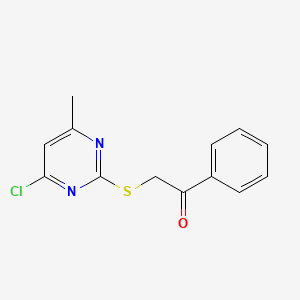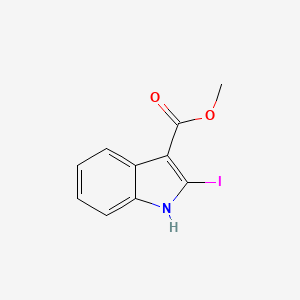
Methyl 2-iodo-1h-indole-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methyl 2-iodo-1H-indole-3-carboxylate can be achieved through various methods. One efficient procedure involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups. This reaction leads to the formation of a series of functionalized derivatives of 2-methyl-1H-indole-3-carboxylate. Notably, microwave irradiation can optimize the conversion of enamines into the relevant indole, resulting in excellent yields and high regioselectivity .
Molecular Structure Analysis
The molecular structure of This compound consists of an indole ring with an iodine atom attached at position 2 and a carboxylate group at position 3. The presence of the iodine atom imparts reactivity and specific properties to the compound .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Synthesis of Gamma-Carbolines and Heteropolycycles
Methyl 2-iodo-1H-indole-3-carboxylate has been utilized in the palladium-catalyzed intramolecular annulation of alkynes to synthesize various gamma-carboline derivatives. These derivatives include an additional ring fused across the 4- and 5-positions of the indole, demonstrating significant potential in organic chemistry for creating complex molecular structures (Zhang & Larock, 2003).
Anti-Cancer Activity
Methyl indole-3-carboxylate derivatives, including this compound, have been synthesized and studied for their anti-cancer activity. These derivatives exhibit inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines, indicating their potential as antitumor agents (Niemyjska et al., 2012).
Novel Synthesis Methods
Innovative methods for synthesizing 1-methyl-1H-indole-3-carboxylates, including this compound, have been developed. These methods involve cross-dehydrogenative coupling, highlighting the chemical versatility of indole derivatives in the field of organic synthesis (Akbari & Faryabi, 2023).
Microwave-Assisted Synthesis
Microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, including this compound, has been reported. This method employs palladium-catalyzed intramolecular oxidative coupling, showcasing the use of advanced technologies to enhance the efficiency of chemical syntheses (Bellavita et al., 2022).
Ullmann-Type Intramolecular Arylamination
The compound has been used in Ullmann-type intramolecular arylamination reactions to synthesize N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate. This demonstrates its utility in creating diverse organic compounds under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008).
Thermodynamic Properties
Studies on the thermodynamic properties of alkyl 1H-indole carboxylate derivatives, including methyl 1H-indole-3-carboxylate, provide valuable insights into their physical and chemical characteristics. This research is crucial for understanding the stability and reactivity of these compounds (Carvalho et al., 2016).
Propiedades
IUPAC Name |
methyl 2-iodo-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAIYTCEZBDBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50785198 | |
| Record name | Methyl 2-iodo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50785198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
482370-82-1 | |
| Record name | Methyl 2-iodo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50785198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



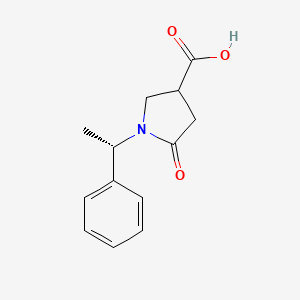
![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3141569.png)


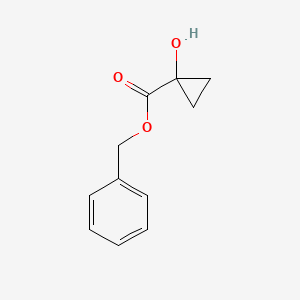


![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)
![4-[4-(Dimethylamino)-cis-styryl]-1-methylpyridinium](/img/structure/B3141621.png)

